5-(4-chlorophenyl)sulfonyl-6-imino-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
The compound 5-(4-chlorophenyl)sulfonyl-6-imino-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a structurally complex tricyclic molecule featuring a sulfonyl group, an imino moiety, and a pentyl chain. Structural characterization would rely on crystallographic tools such as SHELXL for refinement and ORTEP-3 for graphical representation .
Properties
Molecular Formula |
C22H21ClN4O3S |
|---|---|
Molecular Weight |
456.9 g/mol |
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-6-imino-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C22H21ClN4O3S/c1-2-3-5-13-27-20(24)18(31(29,30)16-10-8-15(23)9-11-16)14-17-21(27)25-19-7-4-6-12-26(19)22(17)28/h4,6-12,14,24H,2-3,5,13H2,1H3 |
InChI Key |
FELJYSYGPIPZAI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)N4C=CC=CC4=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)sulfonyl-6-imino-7-pentyl-1,7,9-triazatricyclo[840Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various organometallic reagents for coupling reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)sulfonyl-6-imino-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, often using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydroxide, ammonia
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
5-(4-chlorophenyl)sulfonyl-6-imino-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)sulfonyl-6-imino-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites .
Comparison with Similar Compounds
Analog 1: N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide (CAS 877778-47-7)
- Key Differences :
- Replaces the 4-chlorophenylsulfonyl group with a 4-fluorophenylmethyl-carboxamide moiety.
- Lacks the sulfonyl group, introducing a carboxamide instead.
- Retains a pentyl chain but includes an additional methyl group at position 11.
- Implications: The carboxamide may reduce electronegativity compared to the sulfonyl group, altering hydrogen-bonding capacity and solubility.
Analog 2: 5-(4-Fluorobenzenesulfonyl)-6-imino-7,11-dimethyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one (CAS 862488-54-8)
- Key Differences :
- Substitutes 4-chlorophenyl with 4-fluorobenzenesulfonyl.
- Replaces the pentyl chain at position 7 with dimethyl groups.
- Implications: Fluorine’s smaller atomic size and higher electronegativity may enhance metabolic stability but reduce steric bulk compared to chlorine.
Data Table: Structural and Functional Comparison
Research Findings and Hypotheses
- Electron-Withdrawing Effects : The 4-chlorophenylsulfonyl group in the target compound likely enhances electrophilicity, making it a stronger enzyme inhibitor compared to fluorophenyl analogs .
- Lipophilicity : The pentyl chain may improve membrane permeability relative to dimethyl or methyl groups, favoring bioavailability .
- Synthetic Challenges : Analog 2’s dimethyl groups suggest easier synthesis due to reduced steric hindrance compared to the pentyl chain, which may complicate cyclization .
Biological Activity
The compound 5-(4-chlorophenyl)sulfonyl-6-imino-7-pentyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one , also referred to as 7-butyl-5-(4-chlorophenyl)sulfonyl-6-imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one , is a complex organic molecule characterized by its unique tricyclic structure and the presence of a sulfonyl group. This compound has garnered attention for its diverse biological activities, including antibacterial properties, enzyme inhibition, and potential applications in cancer therapy.
Chemical Structure and Properties
The molecular formula of the compound is . Its structural features include:
- Tricyclic framework : Contributes to the compound's unique pharmacological properties.
- Sulfonyl group : Enhances solubility and reactivity.
- Chlorophenyl moiety : Increases specificity in biological interactions.
Table 1: Structural Features and Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-tert-butyl-4-(4-chlorophenyl)-1H-pyrazolo[3,4-e] | Contains pyrazole ring | Antimicrobial |
| tert-butyl 2-(4-(4-chlorophenyl)-2,3) | Thieno and chlorophenyl groups | Anti-inflammatory |
| 7-butyl-6-(4-chlorophenyl)-5H-pyrrolo[2,3-b]pyrazine | Pyrrolo structure | Anticancer |
Antibacterial Properties
Research indicates that compounds with similar structural features exhibit significant antibacterial activity. The synthesized derivatives of the compound have shown moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis, while demonstrating weaker effects against other strains tested.
Enzyme Inhibition
The compound has been evaluated for its enzyme inhibitory effects, particularly against acetylcholinesterase and urease. The most active derivatives reported IC50 values ranging from 0.63 to 2.14 µM for acetylcholinesterase inhibition, showcasing their potential in treating conditions like Alzheimer's disease.
Cancer Chemotherapy
The tricyclic structure of the compound suggests potential anticancer properties. Research has indicated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and modulation of apoptotic pathways.
Hypoglycemic and Diuretic Activities
Some studies also highlight the hypoglycemic effects of related compounds, suggesting their utility in managing diabetes. Additionally, diuretic properties have been observed, indicating a broader therapeutic potential.
Case Studies
- Antimicrobial Screening : A study synthesized several derivatives of the compound and assessed their antibacterial activity using agar diffusion methods. The results showed that certain derivatives had a significant zone of inhibition against Bacillus subtilis.
- Enzyme Inhibition : In vitro assays demonstrated that specific derivatives exhibited strong urease inhibitory activity, making them candidates for further development in treating urinary tract infections.
- Docking Studies : Computational docking studies have elucidated the binding interactions of these compounds with target enzymes and proteins, providing insights into their mechanism of action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
